2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
“2’,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid” is also known as Diflunisal . It is an analytical standard with the empirical formula C13H8F2O3 . Its molecular weight is 250.20 .
Molecular Structure Analysis
The molecular structure of Diflunisal can be represented by the SMILES string FC1=CC(F)=CC=C1C2=CC(C(O)=O)=C(O)C=C2 . The InChI representation is 1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18) .Scientific Research Applications
Synthesis and Characterization
- Organotin(IV) carboxylates with 2',4'-difluoro-4-hydroxy-[1,1']-biphenyl-3-carboxylic acid were synthesized and characterized, showcasing the potential in forming stable chemical structures with unique geometries, useful in the study of molecular interactions and structures (Ahmad et al., 2002).
Crystallography
- Research on the hydrate form of 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid (diflunisal) elucidated the crystal lattice structure, providing insights into its molecular arrangement and interactions which are valuable for the development of new materials (Hansen et al., 2001).
Medicinal Chemistry
- The synthesis and evaluation of diflunisal hydrazide-hydrazones revealed potential antimycobacterial and antimicrobial properties, indicating its role in the development of new therapeutic agents (Küçükgüzel et al., 2003).
Organic Chemistry and Catalysis
- The compound has been involved in studies related to metalation reactions, offering pathways for creating diverse organic molecules and facilitating advancements in synthetic organic chemistry (Tilly et al., 2006).
Material Science
- In the field of material science, derivatives of this compound have been examined for their role in forming metal-organic frameworks, which are critical in applications like gas sorption, electrocatalysis, and sensing (Qiu et al., 2020).
Advanced Functional Materials
- The study of pseudosymmetry and polymorphism in derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid contributes to understanding weak interactions in crystal structures, which is crucial for the design of advanced functional materials (Owczarzak et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(2,3-difluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTASLZZBMTSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683280 | |
Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorophenyl)benzoic acid | |
CAS RN |
505082-93-9 | |
Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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